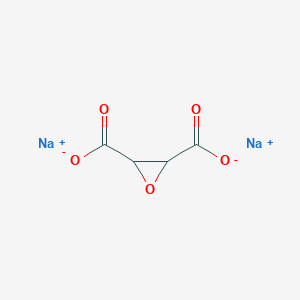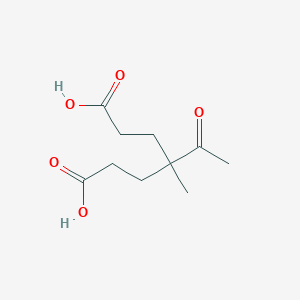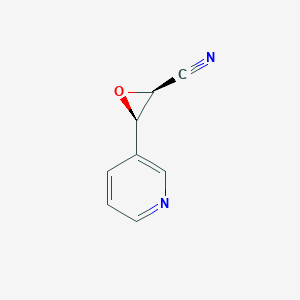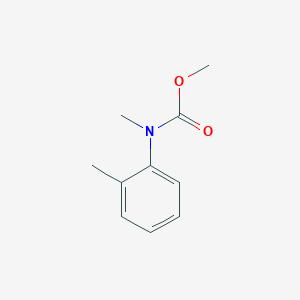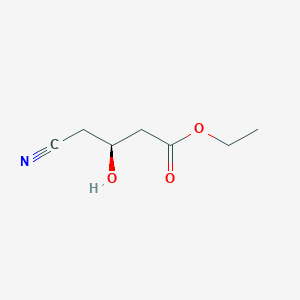
Ethyl (S)-4-cyano-3-hydroxybutyrate
Vue d'ensemble
Description
Ethyl (S)-4-cyano-3-hydroxybutyrate is a compound that likely contains an ethyl group (C2H5), a cyano group (-CN), and a hydroxybutyrate group (C4H7O3). The (S) indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional structure .
Synthesis Analysis
While specific synthesis methods for Ethyl (S)-4-cyano-3-hydroxybutyrate were not found, similar compounds are often synthesized through various organic reactions. For instance, ethyl esters can be synthesized from carboxylic acids and alcohols .Molecular Structure Analysis
The molecular structure of Ethyl (S)-4-cyano-3-hydroxybutyrate would likely be determined by the arrangement of its functional groups. The ethyl group is a two-carbon chain, the cyano group contains a carbon triple-bonded to a nitrogen, and the hydroxybutyrate group contains a four-carbon chain with a hydroxyl group and a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving Ethyl (S)-4-cyano-3-hydroxybutyrate would depend on the reactivity of its functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl (S)-4-cyano-3-hydroxybutyrate would be influenced by its functional groups. For example, the presence of the ethyl group could make it soluble in organic solvents, while the cyano group could contribute to its reactivity .Applications De Recherche Scientifique
Cardiovascular Disease Treatment
This compound plays a significant role in the treatment of cardiovascular diseases . It is a key component of Icosapent Ethyl, which is used in patients with cardiovascular disease. The compound has been found to have effects on lipoprotein particles, including a reduction in very low-density lipoprotein and a shift from small to large low-density lipoprotein . This is coupled with their ability to be incorporated within the cellular membrane, leading to plaque stability and anti-inflammatory effects .
Major Adverse Cardiovascular Events Prevention
Icosapent Ethyl, which contains the compound, has been evaluated for its potential to prevent major adverse cardiovascular events . New data presented at the American Heart Association (AHA) Scientific Sessions 2021 highlighted its potential benefits in this area .
Peripheral Artery Disease Management
The compound has been studied for its benefits in patients with Peripheral Artery Disease . A presentation at the AHA Scientific Sessions 2021 titled “Benefits of Icosapent Ethyl in Patients with Prior Peripheral Artery Disease: REDUCE-IT PAD” discussed these benefits .
Pulmonary Endothelial Nitric Oxide Bioavailability Restoration
An e-poster presentation at the AHA Scientific Sessions 2021 titled “Eicosapentaenoic Acid (EPA) Restores Pulmonary Endothelial Nitric Oxide Bioavailability Following Exposure to Urban Air Pollution Small Particles” discussed the role of the compound in this area .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl (3S)-4-cyano-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQFROBMBSKWQY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427305 | |
| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-4-cyano-3-hydroxybutyrate | |
CAS RN |
312745-91-8 | |
| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


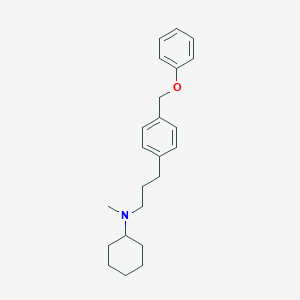
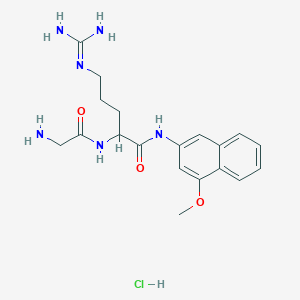
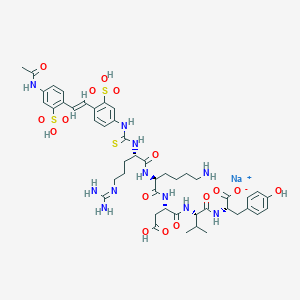

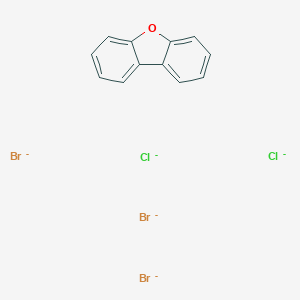
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
